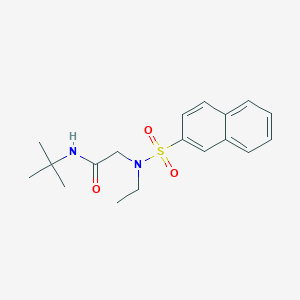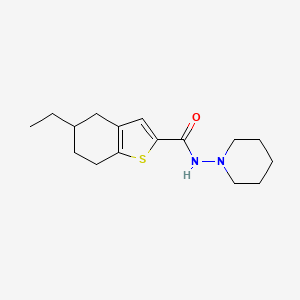![molecular formula C19H27ClN4O B4815875 [4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone](/img/structure/B4815875.png)
[4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone
Descripción general
Descripción
[4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone is a complex organic compound that has garnered attention in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the adamantyl-piperazine intermediate, followed by the introduction of the pyrazole moiety through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its role in modulating biochemical pathways.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. Researchers may study its effects on cellular processes, its pharmacokinetics, and its potential as a drug candidate.
Industry
Industrially, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of [4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction, which is a key transformation in organic chemistry.
Uniqueness
What sets [4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone apart from similar compounds is its unique combination of adamantyl, piperazine, and pyrazole moieties. This structure imparts distinct chemical properties, such as increased stability and specific binding affinities, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN4O/c1-22-18(16(20)11-21-22)19(25)24-4-2-23(3-5-24)17-14-7-12-6-13(9-14)10-15(17)8-12/h11-15,17H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQXVHPMBIMBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE](/img/structure/B4815792.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4815796.png)

![1-{3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4815808.png)
![METHYL 3-({[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4815815.png)


![4,5-dimethoxy-2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B4815851.png)
![N-(2-chlorobenzyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B4815865.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4815877.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4815881.png)
![N-(4-bromo-2-chlorophenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4815889.png)
![2-[Bis(3-methylbutyl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B4815897.png)
